Hederacolchiside E
Overview
Description
Hederacolchiside E (HCE) is a natural product isolated from the Chinese medicinal plant Hedera colchica. It is a triterpenoid saponin that has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. HCE is a promising agent for the treatment of various diseases, and its potential therapeutic uses are currently being investigated.
Scientific Research Applications
Neuroprotective and Cognitive Enhancing Effects
Cognition Enhancement and Neuroprotection Hederacolchiside E, derived from Pulsatilla koreana, has been shown to effectively reverse cognitive impairments induced by scopolamine in rats and enhance the viability of human neuroblastoma cells. It exhibits comparable effects to tacrine in improving memory and is as effective as catechin in protecting against amyloid-beta peptide toxicity, suggesting its potential in treating Alzheimer's disease (Han et al., 2007).
Memory Consolidation and Spatial Working Memory SK-PC-B70M, an oleanolic-glycoside saponin enriched fraction from Pulsatilla koreana containing hederacolchiside E, has been found to improve memory consolidation and spatial working memory in rats affected by scopolamine. This substance helps in enhancing the response latencies in a passive avoidance task and reduces search errors in a spatial working memory task (Han et al., 2007).
Antioxidant Activity
Antioxidant Properties Hederacolchiside E, along with other saponins like alpha-hederin, hederasaponin-C, and hederacolchiside-F, has demonstrated substantial antioxidant properties. These saponins show strong total antioxidant activity, effectively inhibiting lipid peroxidation and exhibiting various antioxidant activities comparable to standard antioxidants like alpha-tocopherol and BHA (Gülçin et al., 2004).
Anticancer Activities
Antitumor Potential Hederacolchiside E and its derivatives have been synthesized and evaluated for their neuroprotective effects against oxidative stress in Alzheimer's disease models. Some derivatives exhibited better neuroprotective effects than the original compound, indicating their potential as new neuroprotective agents against Alzheimer's disease (Li et al., 2018).
Anti-Proliferative and Pro-Apoptotic Activities Hederacolchiside A1, closely related to Hederacolchiside E, has shown significant cytotoxic effects against various cancer cells, particularly MCF-7 cells. It induces apoptosis, promotes ROS generation, and inhibits the phosphorylation of the PI3K/Akt/mTOR signaling pathway, suggesting its potential as a novel agent for breast cancer therapy (Chen et al., 2021).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLORNSIGDEVQK-ORHSKWSZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O30 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316054 | |
Record name | Hederacolchiside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hederacolchiside E | |
CAS RN |
33783-82-3 | |
Record name | Hederacolchiside E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33783-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hederacolchiside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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